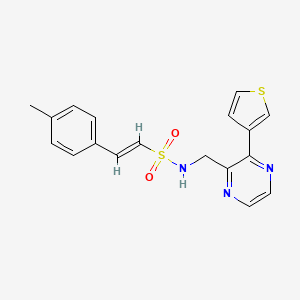

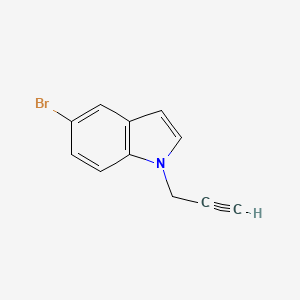

![molecular formula C24H24N8 B2486130 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415601-20-4](/img/structure/B2486130.png)

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is related to a class of chemicals that include benzimidazo[1,2-a]quinolines, pyrazolo[4,3-c]quinolines, and other quinoline derivatives. These compounds have been synthesized using various methods and have been studied for their unique molecular structures, chemical reactions, physical and chemical properties, and potential applications as fluorescent probes for DNA detection, antibacterial agents, and more.

Synthesis Analysis

The synthesis of benzimidazo[1,2-a]quinolines and related compounds typically involves microwave-assisted uncatalyzed amination protocols, leading to various substituted quinolines. These methods provide efficient pathways to novel structures, including those with potential as DNA-specific fluorescent probes (Perin et al., 2011).

Molecular Structure Analysis

The crystal and molecular structures of certain benzimidazo[1,2-a]quinolines have been determined, revealing planar molecules characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such studies are crucial for understanding the molecular assembly and spectroscopic properties of these compounds (Perin et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including domino reactions that produce novel heterocyclic derivatives. The presence of specific functional groups allows for reactions with hydrazines, sodium azide, and other reagents, leading to a wide range of heterocyclic derivatives with potential anti-inflammatory activity and other biological activities (Mekheimer).

Physical Properties Analysis

The physical properties of these compounds, including their melting points, solubility, and crystallinity, can be influenced by their molecular structures. Studies involving FT-IR, 1H NMR, 13C NMR, UV/Vis, and fluorescence spectroscopy provide insights into their physical characteristics and how they relate to molecular structure (Fatma et al., 2015).

Chemical Properties Analysis

The chemical properties of these quinoline derivatives are defined by their reactivity towards nucleophiles, electrophiles, and other chemical agents. Studies have shown that these compounds can undergo various reactions, including cyclocondensation, Knoevenagel condensation, and Michael addition, leading to a wide range of derivatives with diverse chemical properties and potential biological activities (Sumesh et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

The molecule and its derivatives exhibit promising antimicrobial and antifungal properties. For instance, certain derivatives demonstrated potent activity against various strains of bacteria and fungi. They hold potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The presence of certain substituents and structural moieties like piperazine and quinazoline in the molecule contributes to its biological activity, enhancing its potential as a compound in antimicrobial therapeutics (Hamid & Shehta, 2018).

Potential in Cancer Research

Compounds with structural similarities have shown anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis and molecular docking studies of some derivatives indicate that certain structural components are crucial in enhancing their biological activity, suggesting potential applications in cancer research and treatment (Parveen et al., 2017).

Applications in DNA Detection

Derivatives of the molecule have been synthesized and characterized, exhibiting potential as DNA-specific fluorescent probes. The spectroscopic properties of these derivatives suggest their application in detecting DNA, highlighting their potential in biochemical assays and research (Perin et al., 2011).

Synthesis of Novel Compounds

The molecule serves as a precursor in the synthesis of novel compounds with diverse biological activities. The versatility in the chemical reactions it undergoes allows the formation of a wide range of derivatives, each with potential applications in medicinal chemistry and drug discovery (Teleb et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of the compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological functions, and their inhibition can have neuroprotective effects .

Mode of Action

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the activity of these enzymes, leading to an increase in the levels of acetylcholine, a neurotransmitter essential for normal brain function .

Biochemical Pathways

The action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile affects the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can have downstream effects on various neurological functions, including memory and cognition .

Pharmacokinetics

The compound’s ability to bind to cholinesterase enzymes suggests it may have good absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile’s action include increased acetylcholine levels and potential neuroprotective effects . By inhibiting AChE and BChE, the compound may help mitigate neurological disorders linked to these enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .

Eigenschaften

IUPAC Name |

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)24-14-23(26-18(3)27-24)31-10-8-30(9-11-31)22-13-19(15-25)20-6-4-5-7-21(20)28-22/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPLOJPKAHHWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)